molecular formula C10H14N6OS B14015508 N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea CAS No. 90924-88-2

N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea

Cat. No.: B14015508
CAS No.: 90924-88-2
M. Wt: 266.33 g/mol
InChI Key: HCSUAAPKMNZOIH-UHFFFAOYSA-N
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Description

Urea, n-methyl-n-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]- is a synthetic organic compound with the molecular formula C10H14N6OS This compound is characterized by the presence of a urea group, a methylthio group, and a purine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea derivatives, including urea, n-methyl-n-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates . This reaction can be carried out under mild conditions, often in the presence of a catalyst such as indium triflate . Another method involves the carbonylation of aliphatic amines using S,S-dimethyl dithiocarbonate as a phosgene substitute .

Industrial Production Methods

Industrial production of urea derivatives typically involves large-scale reactions using readily available starting materials. The process may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The choice of reagents and catalysts is crucial to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Urea, n-methyl-n-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the urea group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include phenyliodine diacetate for amination, palladium catalysts for carbonylation, and indium triflate for carbamoylation . Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Urea, n-methyl-n-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s purine moiety makes it relevant in studies of nucleic acid analogs and enzyme inhibitors.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of urea, n-methyl-n-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The purine moiety can mimic natural nucleotides, allowing the compound to inhibit or modulate the activity of enzymes involved in nucleic acid metabolism . This interaction can disrupt cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives and purine analogs, such as:

Uniqueness

Urea, n-methyl-n-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

90924-88-2

Molecular Formula

C10H14N6OS

Molecular Weight

266.33 g/mol

IUPAC Name

1-methyl-3-[2-(6-methylsulfanylpurin-9-yl)ethyl]urea

InChI

InChI=1S/C10H14N6OS/c1-11-10(17)12-3-4-16-6-15-7-8(16)13-5-14-9(7)18-2/h5-6H,3-4H2,1-2H3,(H2,11,12,17)

InChI Key

HCSUAAPKMNZOIH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCCN1C=NC2=C1N=CN=C2SC

Origin of Product

United States

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